Bienvenue dans la boutique en ligne BenchChem!

Levomecol

Osmotic activity Wound exudate absorption Polyethylene glycol base

Levomecol (CAS 118573-58-3) is a topical ointment that combines chloramphenicol (levomycetin) as an antibacterial agent with methyluracil (dioxomethyltetrahydropyrimidine) as a tissue repair stimulant, formulated in a polyethylene glycol base. Chloramphenicol exerts a bacteriostatic effect by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis, and is active against a broad spectrum of Gram-positive and Gram-negative organisms including staphylococci, Pseudomonas aeruginosa, and Escherichia coli.

Molecular Formula C16H18Cl2N4O7
Molecular Weight 449.2 g/mol
CAS No. 118573-58-3
Cat. No. B038095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomecol
CAS118573-58-3
Synonymslevomecol
Molecular FormulaC16H18Cl2N4O7
Molecular Weight449.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5.C5H6N2O2/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;1-3-2-6-5(9)7-4(3)8/h1-4,8-10,16-17H,5H2,(H,14,18);2H,1H3,(H2,6,7,8,9)/t8-,9-;/m1./s1
InChIKeyZYLKCEKZZWDRSF-VTLYIQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.5 [ug/mL] (The mean of the results at pH 7.4)
In water, 2.5 mg/mL at 25 °C
Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%.
Very soluble in acetone, chloroform, ethanol
4.61e-01 g/L

Levomecol (CAS 118573-58-3): Topical Antibiotic with Methyluracil for Wound Management


Levomecol (CAS 118573-58-3) is a topical ointment that combines chloramphenicol (levomycetin) as an antibacterial agent with methyluracil (dioxomethyltetrahydropyrimidine) as a tissue repair stimulant, formulated in a polyethylene glycol base [1]. Chloramphenicol exerts a bacteriostatic effect by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis, and is active against a broad spectrum of Gram-positive and Gram-negative organisms including staphylococci, Pseudomonas aeruginosa, and Escherichia coli [2]. Methyluracil is intended to accelerate cellular regeneration and reduce inflammation, though recent experimental evidence has questioned its efficacy in this formulation [3].

Why Levomecol Cannot Be Replaced by Single-Agent Chloramphenicol or Methyluracil Formulations


Levomecol is a fixed-dose combination product whose clinical utility relies on the simultaneous delivery of chloramphenicol and methyluracil from a polyethylene glycol base. Substitution with chloramphenicol-only ointments omits the claimed tissue regenerative component, while methyluracil-only preparations lack antimicrobial activity [1]. Furthermore, the polyethylene glycol vehicle confers high osmotic activity that facilitates exudate absorption and drug penetration; this property is absent in formulations using petrolatum or other hydrophobic bases [2]. Class-level evidence indicates that polyethylene glycol-based ointments reduce hospitalization duration by approximately 50% compared to traditional dressings in purulent wound management [3], underscoring that generic substitution with non-equivalent bases would compromise therapeutic outcomes.

Levomecol Comparative Performance Data: Head-to-Head Quantitative Evidence


Osmotic Activity: Levomecol vs. Levoxycol (Ximedon-Based Ointment)

In an in vitro experiment, Levomecol ointment absorbed 28.2 mL of contrast medium (Me [Q1; Q3]: 26.4–31.3 mL), which was significantly lower than the 41.8 mL (39.5–43.4 mL) absorbed by the experimental Levoxycol ointment (p=0.001) [1]. This indicates that Levomecol has lower osmotic capacity than a more modern pyrimidine-based formulation, which may impact exudate management in heavily exuding wounds.

Osmotic activity Wound exudate absorption Polyethylene glycol base

Anti-inflammatory Activity: Levomecol vs. Levoxycol in Carrageenan-Induced Edema Model

In a rat paw edema model, Levomecol reduced the volume of displaced liquid to 1.8±0.19 mL at 3 hours post-carrageenan injection, compared to 1.57±0.16 mL for Levoxycol (p=0.013) [1]. The 0.23 mL difference (approximately 12.8% less suppression) suggests Levomecol has weaker anti-inflammatory activity than the Ximedon-based comparator.

Anti-inflammatory Edema suppression Rat paw model

Wound Healing: Levomecol vs. Bioactive Dressing in Burn Wounds

A clinical comparison of wound healing methods found that traditional dressing with Levomecol ointment resulted in epithelialization times of 20-22 days for IIIa-degree burn wounds, whereas a bioactive dressing (living cultured allofibroblasts + collagen-1 + PDGF-BB) achieved epithelialization in 5-7 days [1]. This represents a 3-4 fold acceleration in healing with the advanced dressing.

Burn wound Epithelialization Healing time

Antimicrobial Activity: Levomecol vs. Stellanin-PEG and Dioxydin Ointments

A comparative study of four ointments against clinical strains of surgical pathogens found that Stellanin-PEG 3% ointment demonstrated high antimicrobial activity against both Gram-positive and Gram-negative organisms, including MRSA and ESBL-producers, and was inferior only to 5% dioxydin ointment [1]. Levomecol was included in the comparison but the abstract does not report quantitative MIC or zone-of-inhibition values. The study concluded that Stellanin-PEG was superior to Levomecol in overall antimicrobial spectrum and potency.

Antimicrobial activity Surgical pathogens Gram-positive Gram-negative

Clinical Outcomes: Polyethylene Glycol-Based Ointments (Class Effect)

A review of 25 years of clinical experience with polyethylene glycol-based ointments (including Levomecol) reported that their use decreased patient hospitalization time in surgical units by 2-fold and shortened the duration of systemic antibacterial therapy [1]. While this is class-level evidence and not specific to Levomecol alone, it highlights the advantage of the hydrophilic vehicle over traditional ointment bases.

Hospitalization duration Antibacterial therapy Polyethylene glycol base

Optimal Procurement and Research Use Cases for Levomecol


Cost-Sensitive Wound Management in Resource-Limited Settings

Levomecol remains a widely available and economically accessible option for the first-phase treatment of purulent wounds, trophic ulcers, and infected burns. Its polyethylene glycol base confers osmotic debridement properties that reduce exudate and bacterial load, and class-level evidence suggests a 50% reduction in hospitalization duration compared to non-PEG-based dressings [1]. This makes Levomecol a pragmatic choice for procurement in settings where advanced biologic dressings or newer synthetic ointments are cost-prohibitive.

Reference Standard for Experimental Wound Healing Studies

Due to its long history of clinical use and well-characterized composition, Levomecol is frequently employed as a comparator or control treatment in preclinical and clinical studies of novel wound healing agents. For example, it has served as the reference arm in studies evaluating immobilized chlorhexidine [2], Levoxycol [3], and bioactive dressings [4]. Researchers requiring a consistent, commercially available positive control for topical antimicrobial and reparative studies will find Levomecol suitable for this purpose.

Mixed-Flora Infected Wounds with Necrotic Debris

Levomecol's dual action (antibacterial + claimed tissue repair) and its documented ability to maintain antibacterial activity in the presence of pus and necrotic masses make it applicable for the initial debridement phase of contaminated wounds. The polyethylene glycol base actively draws exudate and debris from the wound bed, facilitating mechanical cleansing. However, quantitative data indicate that for heavily exuding wounds, formulations with higher osmotic capacity (e.g., Levoxycol) may be more effective [3].

Veterinary Wound Care

Levomecol has been utilized in veterinary practice for the management of purulent wounds and pododermatitis in livestock. Its broad-spectrum antibacterial coverage and ease of application via gauze packing or drainage make it a practical option for large-animal wound care. The class-level benefit of reduced systemic antibiotic use [1] aligns with antimicrobial stewardship goals in veterinary medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomecol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.